Calcium bromide hexahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

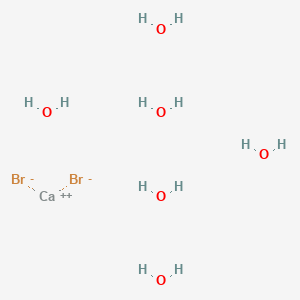

Calcium bromide hexahydrate is a compound with the molecular formula Br2CaH12O6 . It is a white powder that dissolves in water . From these solutions, the hexahydrate form crystallizes .

Synthesis Analysis

This compound can be synthesized by the reaction of calcium oxide or calcium carbonate with hydrobromic acid . The resulting solution is then evaporated to crystallize the calcium bromide, which can be further purified if necessary .Molecular Structure Analysis

The structure of this compound is an octahedron with Ca centers ionically bound to a total of six anions Br- .Chemical Reactions Analysis

This compound is used in heat storage systems. The heat output and dehydration rate of calcium bromide were measured in a heat recovery experiment and a thermogravimetric analysis was conducted . The goal of this study was to develop a heat storage system for use in automobiles that is able to provide heat rapidly via a hydration reaction .Physical And Chemical Properties Analysis

This compound is a white crystalline solid at room temperature . It is highly soluble in water, and its solutions can absorb water from the air due to their hygroscopic nature . The molecular weight of calcium bromide is approximately 307.98 g/mol .Applications De Recherche Scientifique

Dehydration Process Study

Calcium bromide hexahydrate's dehydration process was investigated using the quasi-isothermal—quasi-isobaric thermogravimetry method, revealing the formation of tetra-, di-, and monohydrates in different conditions (Paulik, Paulik, Buzágh-Gere, & Arnold, 1979).

Chemical Vapor Deposition Processes

Calcium bromide was used to synthesize calcium complexes with eta 2-pyrazolato ligands, indicating its potential utility in chemical vapor deposition processes for creating various materials (Pfeiffer, Heeg, & Winter, 2000).

Heat Storage Applications

Calcium chloride hexahydrate, closely related to this compound, has been studied for its potential in heat storage applications, particularly in phase change material (PCM) heat exchangers (Zhu, Hu, Lu, Sun, Yang, & Ben-Abdallah, 2008).

Debromination in Waste Management

This compound's related compound, calcium hydroxide, has been studied for its role in debromination during the pyrolysis of waste printed circuit boards, showing significant potential in waste management (Gao, Liu, Zhan, Guo, Zhang, & Xu, 2020).

Hydrate Crystal Structures

Studies on the crystal structures of calcium bromide hydrates provide insights into their potential applications in various fields, including materials science (Hennings, Schmidt, & Voigt, 2014).

Hydrolysis for Hydrogen Production

This compound's related compound, calcium bromide, has been explored for hydrolysis to produce hydrogen bromide, which can be used for hydrogen production (Yang, Panchal, & Doctor, 2009).

Mécanisme D'action

. .

Mode of Action

Calcium bromide hexahydrate interacts with its targets by dissociating into calcium ions and bromide ions in solution . The calcium ions can then interact with calcium channels, influencing their function .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving calcium signaling . Calcium signaling is a key regulatory process in cells, influencing a wide range of functions from muscle contraction to neuronal signaling . The introduction of additional calcium ions from this compound could potentially influence these pathways, although the specific effects would depend on a variety of factors .

Pharmacokinetics

Given its solubility in water , it is likely to be readily absorbed and distributed in the body. The metabolism and excretion of the compound would depend on the body’s existing mechanisms for handling calcium and bromide ions .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used . For example, in a physiological context, the introduction of additional calcium ions could influence muscle contraction or neuronal signaling . In a laboratory context, calcium bromide is known to form complexes with certain compounds, allowing for their removal from reaction mixtures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For example, the compound’s solubility and therefore its bioavailability can be influenced by the temperature and pH of the solution . Additionally, when strongly heated in air, calcium bromide reacts with oxygen to produce calcium oxide and bromine .

Safety and Hazards

Orientations Futures

Calcium bromide hexahydrate has been considered for heat storage applications in the past, but primarily as a phase change material due to hexahydrate’s relatively low melting point . Heat storage utilizing the dissolution or deliquescence reaction has also been considered due to the low deliquescence point of hexahydrate .

Propriétés

IUPAC Name |

calcium;dibromide;hexahydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Ca.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHXZNJVLUEIHK-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Ca+2].[Br-].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2CaH12O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-8-((4-ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2914887.png)

![2-(1-adamantyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2914893.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid](/img/no-structure.png)

![2-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2914905.png)